molecular formula C14H12N4O B1298918 2-hydrazino-3-phenylquinazolin-4(3H)-one CAS No. 731-52-2

2-hydrazino-3-phenylquinazolin-4(3H)-one

Cat. No. B1298918
CAS RN: 731-52-2
M. Wt: 252.27 g/mol
InChI Key: VNBHFDXTDVKBRK-UHFFFAOYSA-N
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Description

2-hydrazino-3-phenylquinazolin-4(3H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound is known to exist predominantly as the imino tautomer in DMSO solution, as evidenced by (15)N NMR studies . It is structurally related to other quinazolinone derivatives, which have been synthesized and evaluated for their potential as antitumor agents , and have also been involved in reactions leading to a variety of products, including pyrazolines, pyrazoles, and triazoloquinazolines .

Synthesis Analysis

The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives and related compounds has been achieved through various methods. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been used to synthesize pyridazino[4,3-c:5,6-c']diquinolines, with the structures of the synthesized compounds confirmed by IR, NMR, mass spectral data, and elemental analysis . Additionally, the condensation of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde has been employed to form a new 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes .

Molecular Structure Analysis

The molecular structure of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. X-ray structure analysis and theoretical calculations have been utilized to confirm the formation of certain structures . Single crystal X-ray diffraction studies have also been used to confirm the formation of 1,2-dihydroquinazolin-4(3H)-one derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-hydrazino-3-phenylquinazolin-4(3H)-one has been explored in several studies. Reactions with trifluoromethyl-β-diketones have yielded a variety of products, including pyrazolines, pyrazoles, and triazoloquinazolines, with evidence suggesting the existence of equilibrium between different tautomers . A reinvestigation of the reaction with 1,3-diketones has revealed the formation of regioisomeric pyrazoles and triazoloquinazolines, with structural elucidation established by spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives have been characterized through various methods. For example, the thermal stabilities of transition metal complexes of a 1,2-dihydroquinazolin-4(3H)-one derivative have been studied, and the coordinating behavior of the ligand has been investigated using IR, NMR, EPR, mass, and thermogravimetric analysis . The antimicrobial activities of novel sugar (2-phenylquinazolin-4-yl)hydrazones and their osazones have also been evaluated, with some compounds showing promising antifungal and antibacterial activities .

Scientific Research Applications

Tautomerism Studies

2-Hydrazino-3-phenylquinazolin-4(3H)-ones have been studied for their tautomerism. A study by Ghiviriga et al. (2009) demonstrated that these compounds predominantly exist as imino tautomers in DMSO solution. This finding is significant for understanding the chemical properties and reactions of these compounds (Ghiviriga et al., 2009).

Synthesis of Novel Compounds

Alagarsamy et al. (2005) synthesized a series of novel compounds using 2-hydrazino-3-phenylquinazolin-4(3H)-one as a starting material. This research highlights the compound's role in the innovative development of new chemical entities, particularly in pharmacology (Alagarsamy et al., 2005).

Antimicrobial Activities

Research by El‐Hiti et al. (2000) explored the synthesis of novel sugar hydrazones and osazones from 4-hydrazino-2-phenylquinazoline, a related compound, and found some of these products to have antifungal and antibacterial activities (El‐Hiti et al., 2000).

Antibacterial and Antitubercular Activities

In a study by Sulthana et al. (2020), novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized using 2-hydrazino-3-phenylquinazolin-4(3H)-one and tested for their antibacterial and antitubercular activities. These compounds showed significant antimicrobial potential, offering insights into their possible therapeutic applications (Sulthana et al., 2020).

Anti-Inflammatory and Analgesic Activities

Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone derivatives and their evaluation for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This study demonstrates the potential use of these compounds in developing new therapeutic agents (Debnath & Manjunath, 2011).

Antiviral and Anti-HIV Activities

Further research by Kumar et al. (2010) focused on synthesizing Schiff bases of some 2-phenyl quinazoline-4(3)H-ones and evaluating their antiviral activity and cytotoxicity. This study provides valuable insights into the potential use of these compounds in antiviral therapies (Kumar et al., 2010).

Safety And Hazards

The compounds synthesized from 2-hydrazino-3-phenyl-3H-quinazolin-4-one were investigated for analgesic, anti-inflammatory and ulcerogenic index activities. While the test compounds exhibited significant activity, they showed only mild ulcerogenic side effects when compared to aspirin1.


properties

IUPAC Name

2-hydrazinyl-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHFDXTDVKBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351735
Record name 2-hydrazino-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-3-phenylquinazolin-4(3H)-one

CAS RN

731-52-2
Record name 2-hydrazino-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Alagarsamy, R Giridhar, MR Yadav… - Indian Journal of …, 2006 - search.ebscohost.com
The title compounds 1-substituted-4-phenyl-1, 2, 4-triazolo [4, 3-a] quinazolin-5 (4H)-ones were synthesized by the cyclization of 2-hydrazino-3-phenylquinazolin-4 (3H)-one with …
Number of citations: 83 search.ebscohost.com
V Alagarsamy, R Giridhar, MR Yadav - Bioorganic & Medicinal Chemistry …, 2005 - Elsevier
A series of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones 7 were synthesized by the cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one 6 with various …
Number of citations: 52 www.sciencedirect.com
V ALAGARSAMY, R GIRIDHAR, MR YADAV… - Indian Journal of …, 2006 - academia.edu
The title compounds 1-substituted-4-phenyl-1, 2, 4-triazolo [4, 3-a] quinazolin-5 (4H)-ones were synthesized by the cyclization of 2-hydrazino-3-phenylquinazolin-4 (3H)-one with …
Number of citations: 0 www.academia.edu
AS Shawali, HM Hassaneen… - Journal of Heterocyclic …, 2008 - Wiley Online Library
A novel series of 2,4‐disubstituted‐1,2,4‐triazolo[1,5‐a]quinazolin‐5(4H)‐ones were prepared by Dimroth rearrangement of their respective isomers namely 1,4‐disubstituted‐[1,2,4]…
Number of citations: 11 onlinelibrary.wiley.com
AK Sen Gupta, AK Pandey - Pesticide science, 1989 - Wiley Online Library
A number of quinazolin‐4(3H)‐one carbothioamides, pyrazoles, pyrazolones and tetrazole derivatives have been synthesised by the reaction of 2‐hydrazino‐3‐(4‐substituted phenyl)‐…
Number of citations: 9 onlinelibrary.wiley.com
AS Shawali, HM Hassaneen… - Journal of Chemical …, 2008 - journals.sagepub.com
Two series of aldose N-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazones were prepared by the reaction of each of the aldoses with the appropriate 2-hydrazino-3-substituted-…
Number of citations: 5 journals.sagepub.com
M Thakare, KK Singh - Indian journal of pharmaceutical …, 2006 - search.ebscohost.com
Diclofenac sodium is one of the most widely used NSAIDS and its short half-life of 1-2 h necessitates preparation of a controlled release formulation. Spray drying, a one step process …
Number of citations: 7 search.ebscohost.com
RA Bunce - Organic Chemistry, 2020 - pdfs.semanticscholar.org
Orthoesters have occupied an important niche in heterocycle synthesis since the mid-20th century. They have found wide application in the synthesis of five-and six-membered nitrogen-…
Number of citations: 1 pdfs.semanticscholar.org
N Hamdi, PH Dixneuf - Bioactive Heterocycles IV, 2007 - Springer
Seventy three coumarinc derivatives were synthesized. The structures of these obtained products wereproved on the basis of spectral and analytical data. A comparative …
Number of citations: 12 link.springer.com

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